N-(2-bromoethyl)-2-methoxybenzamide

説明

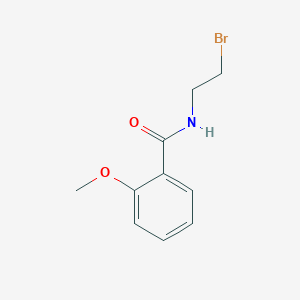

N-(2-bromoethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-bromoethyl)-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a bromoethyl group attached to a methoxybenzamide moiety. The presence of the bromine atom is significant, as halogenated compounds often exhibit enhanced biological activities due to their ability to participate in various chemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Alkylation : The bromoethyl group can act as an alkylating agent, which may lead to the modification of nucleophilic sites in biomolecules such as DNA and proteins.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes, including histone deacetylases and matrix metalloproteinases, which are crucial in cancer progression and metastasis .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Below is a summary of its activity against selected cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 1.90 | Apoptosis induction |

| MCF7 | 6.55 | Cell cycle arrest |

| NB4 | 0.96 | Inhibition of proliferation |

These results indicate that the compound exhibits varying degrees of potency against different cancer types, suggesting a selective action mechanism .

Case Studies

- Leukemia Cells : In a study focusing on leukemia cell lines, this compound was found to be particularly effective against K562 cells with an IC50 value of 1.90 µM. The underlying mechanism was linked to apoptosis induction rather than tubulin polymerization or Src inhibition .

- Solid Tumors : The compound also showed activity against solid tumor cell lines such as MCF7, where it induced cell cycle arrest at concentrations around 6.55 µM. This suggests that its mechanism may involve interference with cell division processes .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multiple steps that require careful control to ensure high yields and purity. The structure-activity relationship (SAR) studies indicate that modifications to the methoxy or bromoethyl groups can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Removal of bromine | Decreased potency against cancer cells |

| Replacement with iodine | Enhanced reactivity but reduced selectivity |

These findings underscore the importance of functional groups in determining the compound's biological profile .

科学的研究の応用

Medicinal Chemistry

N-(2-bromoethyl)-2-methoxybenzamide has garnered attention in drug development due to its potential therapeutic applications. Its structural characteristics allow it to act as a precursor for various bioactive compounds.

Potential Therapeutic Uses:

- Anticancer Agents: The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of cancer cell proliferation. Studies have indicated that similar compounds exhibit significant antitumor activity by targeting specific cellular pathways .

- Anti-inflammatory Properties: Research suggests that compounds with similar structures may inhibit inflammatory mediators, making this compound a candidate for developing anti-inflammatory drugs.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules.

Synthesis Pathways:

- Amide Formation: this compound can be synthesized through the reaction of 2-methoxybenzoic acid with 2-bromoethylamine under acidic conditions, forming an amide bond.

- Functionalization Reactions: The presence of the bromoethyl group allows for further functionalization, enabling the creation of derivatives with enhanced properties or activities.

Biological Research

The interactions of this compound with biological systems have been the subject of various studies.

Mechanism of Action:

- The bromoethyl moiety's ability to react covalently with proteins suggests that this compound could modulate protein function, which is critical in understanding its therapeutic potential. For instance, it may inhibit enzymes involved in disease processes or alter receptor activities .

Case Studies:

- A study demonstrated that derivatives of benzamides similar to this compound displayed selective binding to sigma receptors, indicating their potential in treating neurological disorders .

Comparison of Related Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| This compound | Benzamide with methoxy and bromoethyl | Anticancer, anti-inflammatory |

| N-(3-bromopropyl)-4-ethoxybenzamide | Similar structure with propyl chain | Organic synthesis, medicinal chemistry |

| N-(2-chloroethyl)-4-ethoxybenzamide | Contains chloro instead of bromo | Potentially different biological interactions |

化学反応の分析

Key Reaction Conditions

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amide formation | NaOH, ρ-anisoyl chloride | Benzene/water | 50°C | 75% |

| N-alkylation | NaH, ethyl bromide | DMF | 120°C | 85% |

| Hydrogenation | Pd/C | Ethanol | 80°C | 90% |

Reactivity and Stability

3.1. Amidium Formation

Under halide abstraction conditions (e.g., AgBF4 in acetonitrile), the bromoethyl group may undergo amidium formation, leading to twisted amide structures . This reaction highlights the compound's susceptibility to halide transfer, generating intermediates with diverse reactivity.

3.2. Hydrolysis

The amide bond is prone to hydrolysis under acidic or basic conditions, particularly in the presence of water or alcohols . This instability necessitates controlled reaction conditions during synthesis.

Biological Implications

Molecular docking studies reveal that N-(2-bromoethyl)-2-methoxybenzamide interacts with enzymes such as PDE2A via π–π stacking and hydrogen bonding . Its substituents (e.g., bromoethyl, methoxy) modulate binding affinity, with C5–C7 alkyl groups optimizing interactions within enzyme pockets .

Structural Data

| Property | Value |

|---|---|

| Molecular formula | C14H12BrNO2 |

| Molecular weight | 306.15 g/mol |

| InChIKey | XABOPWLLUPOIPN-UHFFFAOYSA-N |

特性

IUPAC Name |

N-(2-bromoethyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEDEPKBTMBPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。